molecular formula C22H21NO4 B13751974 1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester

1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester

Katalognummer: B13751974
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: IHXNPRDLICFBGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acid derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester involves its interaction with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridinecarboxylic Acid Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Substituted Compounds: Molecules with benzyl groups attached to various positions.

Uniqueness

1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-1-phenyl-5-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C22H21NO4

Molekulargewicht

363.4 g/mol

IUPAC-Name

ethyl 5-benzyl-4-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate

InChI

InChI=1S/C22H21NO4/c1-3-27-22(26)19-15(2)23(17-12-8-5-9-13-17)21(25)18(20(19)24)14-16-10-6-4-7-11-16/h4-13,24H,3,14H2,1-2H3

InChI-Schlüssel

IHXNPRDLICFBGN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1O)CC2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.